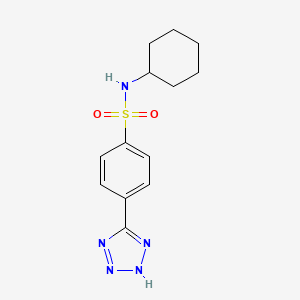![molecular formula C8H6N2O B12529406 3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine CAS No. 753021-63-5](/img/structure/B12529406.png)
3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine is a heterocyclic compound with a unique fused ring structure. It consists of an azetidine ring fused to an oxazole and pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-pyridinol with a suitable reagent to form the oxazole ring, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triphosgene or phosphorus oxychloride .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and recycling of solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydride donors.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[3,2-a]indoles, while substitution reactions can produce various substituted derivatives of the parent compound .
Scientific Research Applications
3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological activity being investigated .
Comparison with Similar Compounds
3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine can be compared with other similar heterocyclic compounds, such as:
3H-Azeto[1,2-a]isoxazolo[3,4-d]pyridine: Similar structure but with an isoxazole ring instead of an oxazole ring.
Oxazolo[5,4-d]pyrimidines: Different ring fusion pattern and biological activities.
Imidazo[1,2-a]pyridines: Different heterocyclic core but similar applications in medicinal chemistry .
Properties
CAS No. |
753021-63-5 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
10-oxa-3,9-diazatricyclo[6.3.0.03,6]undeca-1,4,6,8-tetraene |
InChI |
InChI=1S/C8H6N2O/c1-2-10-4-6-5-11-9-8(6)3-7(1)10/h1-4H,5H2 |
InChI Key |
AHAMOVXVPFIQFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN3C=CC3=CC2=NO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate](/img/structure/B12529323.png)
![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)
![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)


![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)

![(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one](/img/structure/B12529365.png)





![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile](/img/structure/B12529398.png)
